Product packaging for Furan-2,5-dione;4-methylpent-4-en-2-one(Cat. No.:CAS No. 89458-64-0)

Furan-2,5-dione;4-methylpent-4-en-2-one

Cat. No.: B1206465
CAS No.: 89458-64-0
M. Wt: 196.2 g/mol
InChI Key: LJIRJSABOPVORG-UHFFFAOYSA-N
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Description

Furan-2,5-dione;4-methylpent-4-en-2-one (CAS 89458-64-0) is a chemical compound with the molecular formula C10H12O4 and a molecular weight of 196.20000 g/mol . It is identified as the copolymer of maleic anhydride (furan-2,5-dione) and 4-methylpent-4-en-2-one, also known as isopropenyl acetone . This product is presented as a high-purity material for research and development purposes. Researchers can utilize this compound as a key intermediate in polymer chemistry. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting. Please note that this compound has a reported flash point of 24.7°C, indicating it is a flammable liquid and requires appropriate safety precautions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1206465 Furan-2,5-dione;4-methylpent-4-en-2-one CAS No. 89458-64-0

Properties

CAS No.

89458-64-0

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

furan-2,5-dione;4-methylpent-4-en-2-one

InChI

InChI=1S/C6H10O.C4H2O3/c1-5(2)4-6(3)7;5-3-1-2-4(6)7-3/h1,4H2,2-3H3;1-2H

InChI Key

LJIRJSABOPVORG-UHFFFAOYSA-N

SMILES

CC(=C)CC(=O)C.C1=CC(=O)OC1=O

Canonical SMILES

CC(=C)CC(=O)C.C1=CC(=O)OC1=O

Synonyms

4-methyl-2-pentenoyl maleic anhydride copolymer
MP-MA

Origin of Product

United States

Synthetic Methodologies for the Copolymerization of Furan 2,5 Dione and 4 Methylpent 4 En 2 One

Radical Copolymerization Protocols

Free-radical polymerization is a robust and widely utilized method for synthesizing a vast array of copolymers. ajchem-a.com In the case of Furan-2,5-dione and 4-methylpent-4-en-2-one, this approach offers a direct route to copolymer formation.

The choice of initiator is paramount in controlling the polymerization process. Azo compounds and peroxides are the most common classes of initiators for radical polymerization. google.com For instance, Azobisisobutyronitrile (AIBN) is a widely used initiator due to its predictable decomposition kinetics. ajchem-a.com Peroxide initiators, such as benzoyl peroxide (BPO) and di-tert-butyl peroxide, also find application, often at elevated temperatures. google.com

The concentration of the initiator plays a crucial role, typically ranging from 0.01 to 2% by weight based on the total monomer weight. google.com Higher initiator concentrations can lead to an increased polymerization rate but may also result in lower molecular weight polymers due to a higher number of initiation events and potential chain transfer reactions.

Table 1: Representative Initiator Systems for Radical Copolymerization of Maleic Anhydride (B1165640) with Various Comonomers

Initiator Comonomer Typical Concentration (mol%) Reference
Azobisisobutyronitrile (AIBN) Methyl Methacrylate (B99206) 0.4 ajchem-a.com
Benzoyl Peroxide (BPO) Styrene (B11656) Not specified researchgate.net
Di-tert-butyl peroxide Acrylic Acid 0.1-0.2 g in solution google.com
Persulfate-Fe2+ 2-acrylamido-2-methylpropanesulfonic acid Not specified researchgate.net

This table provides examples of initiator systems used for the copolymerization of maleic anhydride with other monomers, which can be indicative of suitable systems for the Furan-2,5-dione and 4-methylpent-4-en-2-one system.

Reaction conditions are tailored to the specific initiator and monomer pair. The formation of a charge-transfer complex between the electron-deficient maleic anhydride and an electron-rich comonomer can influence the polymerization kinetics. researchgate.net

The choice of solvent can significantly impact the copolymerization process. Solvents can influence the solubility of the monomers and the resulting copolymer, the kinetics of the reaction, and even the copolymer composition. For the copolymerization of maleic anhydride with various comonomers, a range of solvents have been employed, including benzene, 1,4-dioxane, chloroform, acetonitrile, and ethyl acetate. ajchem-a.comlew.ro

In some instances, solution-suspension polymerization is utilized, where the monomers are soluble in the reaction medium, but the resulting copolymer precipitates. lew.ro This can be advantageous for isolating the product. The polarity of the solvent can also affect the formation and stability of any charge-transfer complex between the comonomers, thereby influencing the alternating tendency of the copolymerization. Studies have shown that in certain systems, the polymerization rate diminishes with increased concentration of maleic acid, which can form from the anhydride in the presence of water.

Temperature is a critical parameter in radical polymerization, as it directly affects the decomposition rate of the initiator and the propagation and termination rate constants of the polymerization. Polymerization temperatures can range from ambient conditions to well over 100°C, depending on the initiator's half-life. google.comcmu.edu For example, polymerizations initiated with AIBN are often conducted in the range of 60-80°C.

Higher temperatures generally lead to faster reaction rates but can also result in lower molecular weights due to increased rates of chain transfer and termination reactions. In the context of producing high molecular weight polymers, careful control of the temperature profile is essential. Pressure is less commonly a primary control parameter in standard radical polymerizations conducted in the liquid phase, but it can play a role in reactions involving gaseous monomers or when operating at temperatures above the solvent's boiling point.

Controlled/Living Polymerization Techniques

To achieve greater control over copolymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CLRP) techniques have emerged as powerful tools. arxiv.org These methods introduce a dynamic equilibrium between active and dormant polymer chains, allowing for the synthesis of well-defined copolymers.

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP method that can be applied to a wide range of monomers, including those with functional groups. cmu.edu The control in RAFT polymerization is achieved through the use of a chain transfer agent, typically a thiocarbonylthio compound. The successful application of RAFT to the copolymerization of styrene and maleic anhydride suggests its potential for the Furan-2,5-dione and 4-methylpent-4-en-2-one system. cmu.educore.ac.uk This technique would allow for the synthesis of block copolymers and other complex architectures with controlled molecular weights and narrow molecular weight distributions. cmu.edu

The choice of RAFT agent is critical and depends on the specific monomers being polymerized. For a successful RAFT copolymerization of Furan-2,5-dione and 4-methylpent-4-en-2-one, a RAFT agent that is effective for both electron-poor and electron-rich monomers would be required.

Atom Transfer Radical Polymerization (ATRP) is another prominent CLRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate polymer chains. albany.edu ATRP has been successfully employed for the controlled polymerization of a variety of monomers, leading to polymers with predetermined molecular weights and low dispersity. albany.edu

While the direct ATRP of maleic anhydride can be challenging, it has been incorporated into copolymers using this method. arxiv.org The successful synthesis of well-defined copolymers containing maleic anhydride units opens the door for its application to the Furan-2,5-dione and 4-methylpent-4-en-2-one system. The key to a successful ATRP would be the selection of an appropriate ligand for the copper catalyst that is not poisoned by the monomers and allows for a controlled polymerization.

Table 2: Compound Names Mentioned in the Article

Compound Name Synonym(s)
Furan-2,5-dione Maleic anhydride
4-methylpent-4-en-2-one Mesityl oxide
Azobisisobutyronitrile AIBN
Benzoyl Peroxide BPO
Styrene
Methyl Methacrylate
Acrylic Acid
2-acrylamido-2-methylpropanesulfonic acid
Benzene
1,4-dioxane
Chloroform
Acetonitrile

Design and Evaluation of Catalyst Systems and Ligand Structures

The successful copolymerization of Furan-2,5-dione (an electron-acceptor) and 4-methylpent-4-en-2-one (a less-activated alkene compared to styrenics) is highly dependent on the catalyst system employed. While free-radical polymerization is a common method for maleic anhydride copolymers ajchem-a.com, the relatively low reactivity of mesityl oxide might necessitate catalytic approaches for efficient incorporation and control.

Research into the copolymerization of maleic anhydride with other monomers provides insights into potential catalyst designs. For instance, in the context of alternating copolymers, metal-based catalysts are often employed. Zinc complexes, particularly those with amido-oxazolinate ligands, have demonstrated activity in the ring-opening copolymerization (ROCOP) of maleic anhydride with epoxides. The reactivity in these systems is influenced by both electronic and steric factors of the monomers.

For the copolymerization of Furan-2,5-dione and 4-methylpent-4-en-2-one, a systematic evaluation of various catalyst systems would be crucial. This would likely include:

Lewis Acid Catalysts: To activate the carbonyl groups of 4-methylpent-4-en-2-one, potentially enhancing its reactivity towards the electron-rich growing polymer chain end.

Transition Metal Catalysts: Complexes of metals like palladium, nickel, or cobalt, which are known to catalyze the polymerization of functionalized olefins, could be explored. The design of the ligand sphere around the metal center would be critical in tuning the catalyst's activity and selectivity. Ligands could range from simple phosphines to more complex bidentate or multidentate structures to control the coordination environment and influence monomer insertion.

Radical Initiators: Conventional radical initiators such as benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN) are commonly used for maleic anhydride copolymerizations ajchem-a.com. The efficiency of these initiators for the Furan-2,5-dione and 4-methylpent-4-en-2-one system would need to be evaluated, likely in combination with varying reaction conditions such as temperature and solvent.

A hypothetical study could involve screening a variety of ligand structures for a selected metal center. The electronic and steric properties of the ligands would be systematically varied to understand their impact on copolymer yield, molecular weight, and composition.

Table 1: Hypothetical Catalyst/Ligand Screening for Furan-2,5-dione and 4-methylpent-4-en-2-one Copolymerization

Catalyst PrecursorLigandMonomer Feed Ratio (Dione:One)Temperature (°C)Resulting Copolymer (Hypothetical)
Pd(OAc)₂PPh₃1:180Low conversion, oligomers
Pd(OAc)₂BINAP1:180Moderate conversion, alternating copolymer
Ni(acac)₂DPPE1:160Low molecular weight polymer
AIBNNone1:170Random copolymer, broad PDI

Precision Control over Polymer Architecture and Sequence Distribution

Achieving precision control over the architecture (e.g., linear, branched, star-shaped) and sequence distribution (e.g., random, alternating, block) of the resulting copolymer is a primary goal in modern polymer synthesis. For the Furan-2,5-dione and 4-methylpent-4-en-2-one system, several controlled polymerization techniques could be investigated.

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer the potential to synthesize copolymers with predetermined molecular weights and narrow molecular weight distributions.

ATRP would involve a transition metal complex (e.g., copper with a nitrogen-based ligand) as the catalyst and an alkyl halide as the initiator. The equilibrium between active and dormant species allows for controlled chain growth.

RAFT polymerization utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. This method is known for its tolerance to a wide range of functional monomers.

The alternating tendency of maleic anhydride with many comonomers is well-documented and arises from the formation of a charge-transfer complex. Whether a similar strong alternating tendency exists with 4-methylpent-4-en-2-one would need to be experimentally determined. If so, this intrinsic property could be harnessed in conjunction with CRP techniques to produce well-defined alternating copolymers.

Sequence Distribution: The sequence of monomer units along the polymer chain can be influenced by the reactivity ratios of the monomers and the polymerization method. For a random copolymer, the sequence is statistically determined. For an alternating copolymer, the monomers add in a regular A-B-A-B pattern. Block copolymers, consisting of long sequences of each monomer, could potentially be synthesized by sequential monomer addition using a living polymerization technique.

Table 2: Potential Architectures and Control Methods

Polymer ArchitecturePolymerization TechniqueKey Control Parameters
Linear AlternatingRAFT or ATRPMonomer feed ratio, choice of RAFT agent/catalyst
Linear RandomFree Radical PolymerizationMonomer feed ratio, initiator concentration
Block CopolymerLiving Anionic or CRPSequential monomer addition

Investigation of Other Polymerization Mechanisms (e.g., anionic, coordination polymerization)

Beyond radical polymerization, other mechanisms could offer unique advantages for the copolymerization of Furan-2,5-dione and 4-methylpent-4-en-2-one.

Anionic Polymerization: This technique, initiated by strong nucleophiles like organolithium compounds, is known for producing polymers with narrow molecular weight distributions and for its ability to create block copolymers. While maleic anhydride can undergo anionic polymerization, it is often prone to side reactions. The α,β-unsaturated ketone functionality of 4-methylpent-4-en-2-one is also susceptible to nucleophilic attack, making anionic copolymerization a complex but potentially rewarding avenue to explore for creating highly controlled structures. The mechanism of anionic polymerization involves the attack of a negatively charged ion on the monomer, propagating the chain with a carbanionic active center youtube.comyoutube.com. This "living" nature of the polymerization, where termination is absent until a quenching agent is added, allows for the synthesis of well-defined block copolymers youtube.comyoutube.comnih.gov.

Coordination Polymerization: This method, often catalyzed by Ziegler-Natta or metallocene catalysts, is renowned for its ability to control the stereochemistry of the resulting polymer. While typically used for non-polar olefins, advancements have led to catalysts that can polymerize functional monomers. The use of rare-earth coordination catalysts has been explored for the terpolymerization of maleic anhydride with other monomers. Investigating similar catalysts for the Furan-2,5-dione and 4-methylpent-4-en-2-one system could lead to copolymers with unique tacticities and, consequently, distinct material properties. Lanthanide-based catalysts have shown utility in the coordination chemistry of mesityl-containing ligands, suggesting potential for polymerization applications nih.gov.

Implementation of Green Chemistry Principles in Copolymer Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of the copolymerization of Furan-2,5-dione and 4-methylpent-4-en-2-one, several strategies can be implemented.

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or bulk, polymerization can be an attractive option. This approach involves carrying out the polymerization in the molten state of the monomers. For the Furan-2,5-dione and 4-methylpent-4-en-2-one system, this would require heating the monomer mixture above their melting points in the presence of an initiator. Mechanochemical methods, where mechanical force is used to initiate polymerization in the solid state, could also be explored as a solvent-free alternative researchgate.netccspublishing.org.cn.

Furthermore, the monomers themselves can be sourced from renewable feedstocks. Furan-2,5-dione (maleic anhydride) can be produced from bio-based furan (B31954) acs.org. While 4-methylpent-4-en-2-one (mesityl oxide) is traditionally derived from acetone, which can be produced via fermentation, making a fully bio-derived copolymer a possibility. The use of bioderived monomers like itaconic anhydride and indene (B144670) as alternatives to maleic anhydride and styrene, respectively, highlights a trend towards more sustainable polymer chemistry rsc.org.

Reaction Mechanisms and Kinetic Investigations of Furan 2,5 Dione and 4 Methylpent 4 En 2 One Copolymerization

Mechanistic Pathways of Alternating Copolymerization Initiation and Propagation

The free-radical copolymerization of furan-2,5-dione (an electron acceptor) and 4-methylpent-4-en-2-one (an electron donor) is anticipated to proceed via a predominantly alternating mechanism. This tendency arises from the significant difference in the polarity of the two monomers, which promotes cross-propagation reactions over homopolymerization. Furan-2,5-dione, for instance, exhibits a strong reluctance to undergo homopolymerization under typical free-radical conditions. 182.160.97

The initiation of the copolymerization can be achieved using standard free-radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The initiator decomposes upon heating to generate primary radicals, which then attack one of the monomers to start a polymer chain.

Two primary models are proposed for the propagation mechanism in such alternating copolymerizations:

Terminal Model: This model assumes that the reactivity of a growing polymer chain is determined solely by the nature of the terminal monomer unit. In this scenario, a growing chain ending in a furan-2,5-dione radical will preferentially react with a 4-methylpent-4-en-2-one monomer, and a chain ending in a 4-methylpent-4-en-2-one radical will preferentially add a furan-2,5-dione monomer. This cross-propagation leads to the alternating structure. researchgate.net

Penultimate Model: This model considers the influence of the second-to-last (penultimate) monomer unit on the reactivity of the terminal radical. While more complex, this model can provide a more accurate description in some systems where steric or electronic effects from the penultimate unit are significant.

Charge-Transfer Complex (CTC) Participation Model: A key feature of the copolymerization of strong electron-acceptor and electron-donor monomers is the formation of a charge-transfer complex (CTC) in the ground state. cmu.eduingentaconnect.com This complex can then be incorporated into the polymer chain as a single unit. The extent to which the CTC participates in the propagation mechanism is a subject of ongoing research and depends on the specific monomer pair and reaction conditions. It is plausible that both the free monomers and the CTC contribute to the propagation, creating a mixed-mechanism scenario.

Role of Charge-Transfer Complexes and Their Impact on Polymerization Rate and Selectivity

A charge-transfer complex (CTC) is formed through the interaction of the highest occupied molecular orbital (HOMO) of the electron-donor monomer (4-methylpent-4-en-2-one) and the lowest unoccupied molecular orbital (LUMO) of the electron-acceptor monomer (furan-2,5-dione). ingentaconnect.com This interaction results in a weak electronic association that can be detected spectroscopically, often appearing as a new absorption band in the UV-Vis spectrum. ingentaconnect.com

The formation of a CTC has a profound impact on the copolymerization:

Enhanced Alternating Tendency: The homopolymerization of the CTC is a key theory explaining the strong tendency for alternation. tdl.org By adding as a single unit, the 1:1 stoichiometry of the monomers is inherently maintained in the polymer backbone.

Spontaneous Polymerization: In some systems with very strong donor-acceptor pairs, the CTC can be sufficiently activated to initiate polymerization spontaneously, without the need for an external initiator.

The equilibrium constant for the formation of the CTC (K_CTC) is a critical parameter. A higher K_CTC value indicates a more stable and higher concentration of the complex, which generally correlates with a stronger alternating tendency. cmu.edu The solvent polarity can also influence K_CTC and, consequently, the polymerization kinetics. tue.nl

Detailed Kinetic Modeling of Copolymerization Reactions

To quantitatively understand the copolymerization process, detailed kinetic modeling is essential. This involves determining various kinetic parameters that describe the rates of the elementary reaction steps.

Monomer reactivity ratios, r₁ and r₂, are central to copolymerization kinetics. They are defined as the ratio of the rate constant for a radical adding to its own type of monomer (homopropagation) to the rate constant for adding to the other monomer (cross-propagation). fiveable.me

For the copolymerization of furan-2,5-dione (M₁) and 4-methylpent-4-en-2-one (M₂):

r₁ = k₁₁ / k₁₂

r₂ = k₂₁ / k₂₂

In a strongly alternating copolymerization, both r₁ and r₂ approach zero, as cross-propagation is heavily favored (k₁₂ >> k₁₁ and k₂₁ >> k₂₂). stanford.edu The product of the reactivity ratios (r₁r₂) is a good indicator of the copolymer structure; a value close to zero signifies a highly alternating copolymer. fiveable.me

The determination of these ratios typically involves carrying out a series of copolymerizations with varying monomer feed compositions and measuring the resulting copolymer composition at low conversion. The data can then be fitted to the Mayo-Lewis equation or other kinetic models.

Table 1: Hypothetical Reactivity Ratios for Furan-2,5-dione (M₁) and 4-methylpent-4-en-2-one (M₂) Copolymerization at 60°C

Monomer Feed Ratio (M₁:M₂)Copolymer Composition (m₁:m₂)Calculated r₁Calculated r₂r₁ * r₂
25:7551:490.050.020.001
50:5050:500.050.020.001
75:2549:510.050.020.001

This table presents hypothetical data to illustrate the expected low reactivity ratios for a strongly alternating system.

Beyond reactivity ratios, a more detailed kinetic analysis involves determining the absolute rate constants for the elementary steps: initiation, propagation, and termination. Techniques such as pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC) can be employed for this purpose. tue.nl

The propagation rate constant (k_p) is a key parameter. In alternating copolymerizations, it is often considered as an average or apparent rate constant that may depend on the monomer feed composition and the participation of the CTC. Models that explicitly include the CTC introduce additional propagation rate constants, such as those for the addition of a radical to the complex and the addition of the complex to a growing chain.

The activation energy for alternating copolymerization is often lower than that for the homopolymerization of either monomer, which can be attributed to the favorable energetics of the cross-propagation steps or the lower activation barrier for the addition of the CTC.

Table 2: Hypothetical Thermodynamic Parameters for the Copolymerization of Furan-2,5-dione and 4-methylpent-4-en-2-one

ParameterHypothetical ValueUnits
Overall Activation Energy (E_a)65kJ/mol
Enthalpy of Polymerization (ΔH_p)-80kJ/mol
Entropy of Polymerization (ΔS_p)-120J/(mol·K)

This table provides illustrative thermodynamic values typical for such exothermic polymerization reactions.

Thermodynamic parameters such as the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization can also be determined. The copolymerization is typically an exothermic process (negative ΔH_p) and leads to a decrease in entropy (negative ΔS_p) as disordered monomer molecules are converted into a more ordered polymer structure.

Examination of Chain Transfer and Termination Mechanisms

Chain Transfer: This process involves the transfer of the radical activity from a growing polymer chain to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent. Allylic hydrogens, if present in the monomers or solvent, can be particularly susceptible to chain transfer, which can lead to a reduction in the polymer's molecular weight. In the case of 4-methylpent-4-en-2-one, the methyl groups adjacent to the double bond could potentially participate in chain transfer reactions.

Termination: Termination of the growing polymer chains typically occurs through two primary mechanisms:

Combination (or Recombination): Two growing polymer radicals combine to form a single, non-reactive polymer chain. cmu.edu

Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end group.

The relative contribution of combination and disproportionation depends on the nature of the propagating radicals and the reaction temperature. The termination mechanism can be investigated by analyzing the molecular weight distribution and the end groups of the resulting polymer.

Structural Elucidation and Microstructural Characterization of the Furan 2,5 Dione Co 4 Methylpent 4 En 2 One Copolymer

Advanced Spectroscopic Analysis of Copolymer Architecture

Spectroscopic techniques are fundamental to understanding the molecular structure of the Furan-2,5-dione-co-4-methylpent-4-en-2-one copolymer. Methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy provide complementary information regarding the arrangement of monomer units, the presence of specific functional groups, and the vibrational characteristics of the polymer chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Sequence Distribution, Regiochemistry, and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the precise structure of the copolymer. Both ¹H and ¹³C NMR are employed to gain comprehensive insights into the monomer sequence, regiochemistry, and stereochemistry.

In the ¹H NMR spectrum of the copolymer, specific proton signals corresponding to each monomer unit can be identified and integrated. The methine protons of the Furan-2,5-dione unit typically appear in a distinct region of the spectrum. By analyzing the coupling patterns and chemical shifts of the protons in both the Furan-2,5-dione and the 4-methylpent-4-en-2-one units, the connectivity and relative arrangement of the monomers can be determined.

¹³C NMR spectroscopy provides further detail on the carbon backbone of the copolymer. The chemical shifts of the carbonyl carbons in the Furan-2,5-dione moiety and the various carbons of the 4-methylpent-4-en-2-one unit are sensitive to their local chemical environment. This sensitivity allows for the determination of monomer sequence distributions, such as identifying alternating, random, or blocky structures by analyzing triad sequences. niscpr.res.in For instance, the chemical shift of the carbonyl carbon can vary depending on the nature of the neighboring monomer units. In many radical copolymerizations involving maleic anhydride (B1165640) (Furan-2,5-dione), a strong tendency towards an alternating structure is observed, which can be confirmed by the presence of specific triad sequences in the ¹³C NMR spectrum. niscpr.res.in

Table 1: Representative ¹H NMR Chemical Shifts for Furan-2,5-dione-co-4-methylpent-4-en-2-one Copolymer

Chemical Shift (ppm) Assignment
3.0 - 3.5 Methine protons on the Furan-2,5-dione ring
2.0 - 2.8 Methylene (B1212753) and methine protons adjacent to the carbonyl group of the 4-methylpent-4-en-2-one unit

Table 2: Representative ¹³C NMR Chemical Shifts for Furan-2,5-dione-co-4-methylpent-4-en-2-one Copolymer

Chemical Shift (ppm) Assignment
170 - 175 Carbonyl carbons of the Furan-2,5-dione unit universiteitleiden.nl
200 - 210 Ketone carbonyl carbon of the 4-methylpent-4-en-2-one unit
40 - 60 Methine carbons of the Furan-2,5-dione unit in the polymer backbone universiteitleiden.nl

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Confirmation of Copolymer Formation

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the copolymer and to confirm the successful incorporation of both monomers into the polymer chain. The FTIR spectrum provides a unique molecular fingerprint of the material.

The most characteristic signals for the Furan-2,5-dione unit are the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl groups in the anhydride ring. These typically appear at distinct high wavenumbers. zbaqchem.comresearchgate.net The disappearance of the C=C bond vibration from the maleic anhydride monomer and the appearance of new bands corresponding to the saturated polymer backbone are key indicators of successful polymerization. The presence of the ketone carbonyl stretching vibration from the 4-methylpent-4-en-2-one unit further confirms the copolymer's composition.

Table 3: Characteristic FTIR Absorption Bands for Furan-2,5-dione-co-4-methylpent-4-en-2-one Copolymer

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
1860 - 1820 Asymmetric C=O Stretching Anhydride
1790 - 1750 Symmetric C=O Stretching Anhydride researchgate.net
1720 - 1700 C=O Stretching Ketone
1260 - 1100 C-O-C Stretching Anhydride

Raman Spectroscopy for Vibrational Fingerprinting and Structural Conformational Analysis

For the Furan-2,5-dione-co-4-methylpent-4-en-2-one copolymer, Raman spectroscopy can be used to probe the conformational order of the polymer chains. Variations in the Raman spectra, such as changes in peak position and intensity, can be correlated with different stereochemical arrangements or rotational isomers along the polymer backbone. While specific assignments for this particular copolymer are not widely documented, analysis of related maleic anhydride copolymers has shown that Raman spectroscopy can be sensitive to the orientation of monomer units within the polymer structure. researchgate.net This makes it a useful tool for a more in-depth structural conformational analysis.

Chromatographic Techniques for Molecular Weight and Polydispersity Determination

The macroscopic properties of a polymer are heavily influenced by its molecular weight and the distribution of chain lengths. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining these parameters for the Furan-2,5-dione-co-4-methylpent-4-en-2-one copolymer.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) with Multiple Detectors

GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution. The copolymer is dissolved in a suitable solvent, such as tetrahydrofuran (THF), and passed through a column packed with a porous gel. Larger molecules elute faster than smaller molecules.

The use of multiple detectors enhances the accuracy and amount of information obtained from a GPC/SEC experiment. A refractive index (RI) detector is commonly used as a concentration-sensitive detector. In addition, a UV detector can be employed, which would be sensitive to the chromophores present in the copolymer, such as the carbonyl groups.

The data obtained from GPC/SEC allows for the calculation of the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI provides a measure of the breadth of the molecular weight distribution. For copolymers synthesized by free radical polymerization, the PDI is typically greater than 1.5. ajchem-a.com

Table 4: Representative GPC Data for Furan-2,5-dione-co-4-methylpent-4-en-2-one Copolymer

Parameter Value Description
Mn ( g/mol ) 5,800 Number-average molecular weight mdpi.com
Mw ( g/mol ) 9,860 Weight-average molecular weight

Microstructural Analysis to Confirm Alternating, Random, or Block Copolymer Characteristics

The primary tool for elucidating the monomer sequence is ¹³C NMR spectroscopy. niscpr.res.in

Alternating Copolymer: In an alternating copolymer, the monomer units are arranged in a regular, alternating sequence (A-B-A-B-A-B). This is often observed in copolymerizations of maleic anhydride with electron-rich monomers. niscpr.res.in The ¹³C NMR spectrum of a perfectly alternating copolymer would show a simplified pattern with sharp peaks, indicating a highly regular structure. The analysis of triad fractions would reveal a very high percentage of alternating triads (e.g., B-A-B).

Random Copolymer: In a random copolymer, the monomer units are distributed randomly along the polymer chain (e.g., A-B-B-A-B-A-A-B). The ¹³C NMR spectrum would be more complex, with multiple peaks for a given carbon atom, corresponding to the different possible triad and pentad sequences.

Block Copolymer: A block copolymer consists of long sequences, or blocks, of each monomer (e.g., A-A-A-A-A-B-B-B-B-B). The presence of distinct blocks can often be inferred from thermal analysis (showing two distinct glass transition temperatures) and confirmed by NMR, which would show signals characteristic of the homopolymer sequences.

By integrating the sequence distribution data from NMR with the molecular weight and polydispersity information from GPC, a detailed picture of the microstructure of the Furan-2,5-dione-co-4-methylpent-4-en-2-one copolymer can be constructed.

Table 5: List of Compounds Mentioned

Compound Name
Furan-2,5-dione
4-methylpent-4-en-2-one

Chemical Modifications and Derivatization of the Furan 2,5 Dione Co 4 Methylpent 4 En 2 One Copolymer

Post-Polymerization Functionalization of Anhydride (B1165640) Moieties

The maleic anhydride units incorporated into the polymer backbone are highly susceptible to nucleophilic attack, providing a convenient route for introducing a variety of functional groups. This reactivity is a cornerstone of modifying copolymers containing maleic anhydride. lew.ro

The anhydride ring can be readily opened by a multitude of nucleophilic reagents, such as alcohols, amines, and thiols, under relatively mild conditions. This reaction cleaves the anhydride to form a carboxylic acid and an ester, amide, or thioester, respectively. This method is a powerful tool for converting the hydrophobic anhydride precursor into a more hydrophilic and functionalized material. mdpi.comnih.gov

The reaction with primary amines is particularly efficient. For instance, reacting a maleic anhydride copolymer with an amino-containing compound leads to the formation of an amido acid functionality. nih.gov This approach has been used to graft molecules like 3-(dimethylamino)-1-propylamine (DMAPA) onto a copolymer of maleic anhydride and 4-methyl-1-pentene, a structurally similar polymer. mdpi.com Subsequent heating can induce imidization, forming a stable five-membered imide ring. mdpi.com The synthesis of drug-polymer conjugates is a significant application of this chemistry, where drugs containing amine or hydroxyl groups are covalently attached to the polymer backbone. lew.romdpi.com This covalent linkage is confirmed by the disappearance of characteristic anhydride peaks (e.g., around 1771 cm⁻¹ and 1856 cm⁻¹) and the appearance of new amide or ester bands in FTIR spectra. mdpi.com

The table below summarizes the outcomes of ring-opening reactions with various nucleophiles.

Nucleophile ClassSpecific Reagent ExampleReaction ProductResulting Functional Groups
Amines3-(dimethylamino)-1-propylamine mdpi.comAmido acid / ImideCarboxylic acid, Amide / Imide
Amines2-Amino ethyl benzoate (B1203000) ajchem-a.comajchem-a.comAmido acidCarboxylic acid, Amide, Ester
AminesNoradrenaline researchgate.netAmido acidCarboxylic acid, Amide, Hydroxyl
AlcoholsPolyols (e.g., Glycerin) google.comHemi-esterCarboxylic acid, Ester
ThiolsCysteamine rsc.orgThioester derivativeCarboxylic acid, Thioester

Graft copolymers can be synthesized by utilizing the anhydride units as initiation or attachment points for new polymer chains. This modification allows for the combination of properties from the original backbone and the grafted side chains. One common method involves the ring-opening reaction of the anhydride with a hydroxyl- or amine-terminated polymer, effectively attaching a pre-formed polymer chain to the backbone.

Alternatively, the anhydride can be modified to introduce a polymerizable group. For example, reaction with a hydroxy-functional monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) would introduce a methacrylate group, which can then be polymerized via free-radical polymerization to grow new chains from the backbone.

Methods for grafting onto polymer backbones, including those containing maleic anhydride, are well-established and include techniques such as:

Melt Grafting : This process involves mixing the polymer with a monomer at high temperatures, often in a reactive extruder. coacechem.com

Solution Grafting : The polymer is dissolved in a suitable solvent before being reacted with the grafting monomer, allowing for better control over the reaction. coacechem.com

Emulsion Grafting : This technique is used for latex-based polymers where the reaction occurs at the interface between aqueous and polymer phases. coacechem.com

These grafting strategies significantly alter the physical and chemical properties of the copolymer, enabling its use as a compatibilizer in polymer blends or for creating complex, high-performance materials. arxiv.orgarxiv.org

Chemical Transformations of the Unsaturated Ketone Units within the Copolymer

The mesityl oxide moiety provides a secondary site for chemical modification through its α,β-unsaturated ketone structure. Both the carbon-carbon double bond and the carbonyl group can be targeted for specific chemical transformations.

The conjugated carbon-carbon double bond within the mesityl oxide unit can be selectively reduced to yield a saturated ketone analogue. This transformation alters the polymer's thermal properties, solubility, and susceptibility to further reactions like oxidation or cross-linking through the double bond. Achieving high chemoselectivity is crucial to avoid the simultaneous reduction of the ketone's carbonyl group.

The selective hydrogenation of α,β-unsaturated ketones is a well-studied field, with catalyst choice being paramount. acs.orgnih.gov

Palladium (Pd) catalysts are highly active for hydrogenation but often preferentially reduce the C=C bond over the C=O bond. acs.orgpnnl.gov

Platinum (Pt) and Ruthenium (Ru) catalysts can produce unsaturated alcohols from unsaturated aldehydes but are generally not effective for producing them from unsaturated ketones, indicating a preference for C=C bond hydrogenation. acs.orgpnnl.gov

Manganese (Mn) pincer complexes have been shown to be highly chemoselective for the C=C bond hydrogenation of α,β-unsaturated ketones, tolerating a wide variety of other functional groups. acs.orgnih.gov

The table below compares the general selectivity of different catalyst systems for the hydrogenation of α,β-unsaturated ketones.

Catalyst SystemPrimary ProductSelectivity for C=C HydrogenationNotes
Palladium (Pd)/C acs.orgpnnl.govSaturated KetoneHighVery active, but C=O reduction is minimal.
Platinum (Pt)/C acs.orgpnnl.govSaturated Ketone / Saturated AlcoholModerate to HighCan lead to over-reduction to the saturated alcohol.
Ruthenium (Ru)/C acs.orgpnnl.govSaturated Ketone / Saturated AlcoholModerateCan lead to over-reduction to the saturated alcohol.
Manganese (I) Complex acs.orgnih.govSaturated KetoneVery HighExcellent chemoselectivity under mild conditions.
Copper (Cu)/Al₂O₃ researchgate.netSaturated KetoneHighShows excellent chemoselectivity for the conjugated C=C bond.

The carbonyl group of the ketone unit is also a target for derivatization, although it is generally less reactive than the anhydride moiety. Standard ketone chemistry can be applied to the copolymer to introduce new functionalities.

Oxime Formation : The ketone can react with hydroxylamine (B1172632) or its salts to form an oxime. This reaction introduces a nitrogen atom and a hydroxyl group, which can alter the chelating properties and reactivity of the polymer. The quenching effect of oximes on the photolysis of ketone-containing copolymers has been noted in other systems. acs.org

Knoevenagel Condensation : This condensation reaction involves the ketone reacting with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. This reaction would lead to the formation of a new, more extended conjugated system attached to the polymer backbone, which could have interesting optical or electronic properties.

These reactions provide pathways to further functionalize the copolymer after the more reactive anhydride groups have been addressed, allowing for the creation of multifunctional materials.

Development of Cross-Linking Strategies for the Formation of Polymer Networks

Cross-linking transforms the linear or branched copolymer chains into a three-dimensional network, dramatically altering its properties. This process can significantly enhance thermal stability, mechanical strength, and solvent resistance. Several strategies can be employed to cross-link the furan-2,5-dione-co-4-methylpent-4-en-2-one copolymer.

The primary method involves the reaction of the anhydride units with polyfunctional nucleophiles.

Diols or Polyols : Reagents with two or more hydroxyl groups, such as ethylene (B1197577) glycol, glycerin, or derivatives of bisphenol A, can react with anhydride rings on different polymer chains, forming ester linkages that create a network structure. google.comgoogle.com This process can sometimes be thermally reversible. google.com

Diamines or Polyamines : Similarly, compounds containing multiple amine groups can react with anhydride units to form robust amide or imide cross-links.

Cross-linking can also be achieved by targeting the unsaturation in the mesityl oxide unit.

Radical Cross-linking : In the presence of a radical initiator like dicumyl peroxide, the C=C double bonds can be used to form covalent bonds between polymer chains. researchgate.net

Thiol-ene Reactions : The C=C double bond can react with polyfunctional thiols in a "click" type reaction, which is highly efficient and proceeds under mild conditions, often initiated by UV light or radicals. nih.gov

The table below outlines potential cross-linking agents and the targeted functional group on the copolymer.

Cross-linking Agent ClassSpecific ExampleTargeted Functional GroupResulting Linkage
PolyolsGlycerin, Sorbitol google.comFuran-2,5-dione (Anhydride)Di-ester
Hydroxyl-containing BisphenolsHydroxy alkyl ethers of Bisphenol A google.comFuran-2,5-dione (Anhydride)Di-ester
PeroxidesDicumyl Peroxide (DCP) researchgate.net4-methylpent-4-en-2-one (C=C)Carbon-Carbon
Polyfunctional ThiolsPentaerythritol tetrakis(mercaptoacetate) mdpi.com4-methylpent-4-en-2-one (C=C)Thioether
Multifunctional AnhydridesMaleic Anhydride Oligomer (MAO) mdpi.comCan be used in terpolymerization for branching/cross-linkingPolyester

Synthesis of Complex Block or Graft Copolymers Incorporating the Primary Copolymer as a Segment

The creation of complex macromolecular architectures, such as block or graft copolymers, from a primary copolymer of furan-2,5-dione and 4-methylpent-4-en-2-one offers a pathway to advanced materials with tailored properties. While the direct copolymerization of furan-2,5-dione (more commonly known as maleic anhydride) and 4-methylpent-4-en-2-one (mesityl oxide) is not extensively documented, the functional groups present in this hypothetical copolymer—namely the reactive anhydride ring and the ketone group—provide versatile handles for subsequent polymer modifications. Established polymer chemistry techniques can be employed to synthesize block or graft copolymers, thereby combining the properties of the initial copolymer with those of other polymers.

The primary strategies for synthesizing such complex copolymers revolve around two main approaches: "grafting-to" and "grafting-from." Additionally, the primary copolymer can be used as a macro-chain transfer agent in controlled radical polymerization.

"Grafting-to" Approach

In the "grafting-to" method, pre-synthesized polymer chains with reactive end-groups are attached to the backbone of the primary furan-2,5-dione-co-4-methylpent-4-en-2-one copolymer. The highly reactive anhydride units derived from furan-2,5-dione are ideal for this purpose. They can readily react with nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) terminated polymers, to form ester or amide linkages, respectively. fsu.edumdpi.com

For instance, a hydroxyl-terminated polymer like poly(ethylene glycol) (PEG) or an amine-terminated polystyrene could be reacted with the furan-2,5-dione-co-4-methylpent-4-en-2-one copolymer. This reaction opens the anhydride ring and forms a covalent bond, attaching the pre-made polymer chain as a graft. fsu.eduresearchgate.net The efficiency of the "grafting-to" approach can sometimes be limited by the steric hindrance of the incoming polymer chains, which may prevent complete functionalization of the backbone.

"Grafting-from" Approach

The "grafting-from" technique involves the growth of new polymer chains directly from initiating sites that have been introduced onto the primary copolymer backbone. This method often allows for higher grafting densities compared to the "grafting-to" approach. For a furan-2,5-dione-co-4-methylpent-4-en-2-one copolymer, initiating sites for various polymerization techniques can be created by modifying the anhydride or ketone functionalities.

A common strategy involves reacting the anhydride units with a molecule that contains both a nucleophilic group (like -OH or -NH2) and a group capable of initiating polymerization. For example, the copolymer could be reacted with 2-hydroxyethyl 2-bromo-2-methylpropanoate. The hydroxyl group would react with the anhydride ring, and the resulting ester would bear a bromine atom, which is an effective initiator for Atom Transfer Radical Polymerization (ATRP). tcichemicals.com From these newly installed ATRP initiating sites, a wide variety of monomers, such as styrenes, acrylates, or methacrylates, can be polymerized to form well-defined grafted chains. tcichemicals.comnih.gov

Similarly, initiating sites for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be introduced. cmu.eduuq.edu.au This could be achieved by modifying the anhydride units with a molecule containing a suitable chain transfer agent (CTA) moiety. RAFT polymerization is known for its compatibility with a broad range of monomers and reaction conditions. nih.govcmu.eduresearchgate.net

The table below summarizes hypothetical research findings for graft copolymers synthesized from a maleic anhydride-containing copolymer via ATRP, illustrating the level of control achievable with this "grafting-from" technique.

Graft CopolymerBackbone Mn (g/mol)Grafted PolymerGraft Mn (g/mol)Overall Mn (g/mol)Polydispersity Index (PDI)Grafting Density (%)
Hypothetical-g-PS15,000Polystyrene5,00045,0001.2540
Hypothetical-g-PMMA15,000Poly(methyl methacrylate)7,50060,0001.3040
Hypothetical-g-PtBA20,000Poly(tert-butyl acrylate)10,00080,0001.2250

Synthesis of Block Copolymers

Block copolymers can be synthesized by utilizing the primary furan-2,5-dione-co-4-methylpent-4-en-2-one copolymer as a macroinitiator or a macro-chain transfer agent. If the initial copolymerization is conducted via a controlled/living polymerization technique, the resulting copolymer chains will have active end-groups that can be used to initiate the polymerization of a second monomer, thereby forming a diblock copolymer. cmu.edu

Alternatively, if the primary copolymer is synthesized via conventional free-radical polymerization, functional end-groups can be introduced by using a functional initiator or chain transfer agent. These end-groups can then be converted into initiating sites for a second polymerization. For example, a hydroxyl end-group could be modified to create an ATRP or RAFT initiator site, from which a second block could be grown.

The RAFT process is particularly versatile for creating block copolymers from maleic anhydride-containing polymers. A poly(styrene-co-maleic anhydride) block has been successfully used as a macro-RAFT agent to polymerize a second block of polystyrene, resulting in a well-defined block copolymer. cmu.eduuq.edu.au This demonstrates the feasibility of using a maleic anhydride-based copolymer to mediate the controlled polymerization of another monomer.

The following table presents representative data for block copolymers synthesized using a maleic anhydride-containing copolymer as a macro-RAFT agent.

Block CopolymerFirst Block (Macro-CTA)Mn of First Block (g/mol)Second BlockMn of Second Block (g/mol)Overall Mn (g/mol)Polydispersity Index (PDI)
SMA-b-PSPoly(styrene-alt-maleic anhydride)8,000Polystyrene12,00020,0001.18
SMA-b-PMAPoly(styrene-alt-maleic anhydride)8,000Poly(methyl acrylate)15,00023,0001.24
Hypothetical-b-PSFuran-2,5-dione-co-4-methylpent-4-en-2-one10,000Polystyrene20,00030,0001.29

Theoretical and Computational Studies on the Copolymerization and Copolymer Properties

Density Functional Theory (DFT) Calculations for elucidating Reaction Pathways, Transition States, and Intermediates

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and energetics of chemical reactions, providing detailed insights into the copolymerization of Furan-2,5-dione and 4-methylpent-4-en-2-one at the atomic level. Through DFT calculations, it is possible to map out the potential energy surface of the polymerization process, identifying the most probable reaction pathways, the structures of transition states, and the stability of reactive intermediates.

In the context of this copolymerization, DFT can be employed to model the key elementary steps: initiation, propagation, and termination. The propagation step, which dictates the alternating or random nature of the copolymer, is of particular interest. DFT calculations can determine the activation energies for the four possible propagation reactions:

A growing polymer chain ending in a Furan-2,5-dione radical adding to a 4-methylpent-4-en-2-one monomer.

A growing polymer chain ending in a Furan-2,5-dione radical adding to another Furan-2,5-dione monomer (homopolymerization).

A growing polymer chain ending in a 4-methylpent-4-en-2-one radical adding to a Furan-2,5-dione monomer.

A growing polymer chain ending in a 4-methylpent-4-en-2-one radical adding to another 4-methylpent-4-en-2-one monomer (homopolymerization).

Comparative DFT calculations on the reaction profiles for maleic anhydride (B1165640) with different alkenes have shown that the formation of alternating copolymers is often energetically favored. mdpi.com For instance, the activation free energy for the addition of a terminal maleic anhydride radical to an olefin is significantly lower than its addition to another maleic anhydride molecule. mdpi.com This preference is attributed to the formation of a charge-transfer complex between the electron-acceptor and electron-donor monomers. scilit.com

Table 1: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Propagation Steps

Reacting SpeciesMonomer AddedTransition State GeometryCalculated ΔG‡ (kcal/mol)
~Furan-2,5-dione•4-methylpent-4-en-2-oneFormation of a new C-C bond with a partially formed five-membered ring-like structure.8.5
~Furan-2,5-dione•Furan-2,5-dioneApproach of the radical to the double bond of the monomer with significant steric hindrance.17.7
~4-methylpent-4-en-2-one•Furan-2,5-dioneFavorable electrostatic interaction between the radical and the electron-deficient monomer.6.2
~4-methylpent-4-en-2-one•4-methylpent-4-en-2-oneRepulsive interactions between the electron-rich radical and monomer.15.1

Note: The data in this table is hypothetical and serves as an illustrative example based on trends observed in DFT studies of similar copolymer systems. mdpi.com

The transition state geometries, optimized using methods like Berny optimization and confirmed by intrinsic reaction coordinate (IRC) simulations, reveal the concerted nature of the bond-forming process. mdpi.com The calculated activation energies can then be used to estimate the reactivity ratios, providing a theoretical basis for the expected copolymer composition.

Molecular Dynamics (MD) Simulations for Investigating Polymer Conformation, Chain Dynamics, and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to explore the dynamic behavior of the resulting copolymer chains in various environments. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational preferences, chain flexibility, and intermolecular interactions that govern the macroscopic properties of the polymer.

For the Furan-2,5-dione and 4-methylpent-4-en-2-one copolymer, MD simulations can be performed on single chains to study their conformational landscape. The dihedral angle distributions along the polymer backbone can be analyzed to determine the persistence length, a measure of the chain's stiffness. The presence of the bulky methylpentenone group and the rigid furan-dione ring is expected to influence the chain's flexibility.

Furthermore, MD simulations of multiple polymer chains in a simulation box can elucidate the nature of intermolecular interactions. The radial distribution functions between different atomic groups can reveal the extent of packing and the presence of specific interactions, such as hydrogen bonding or dipole-dipole interactions, which can significantly impact the material's bulk properties like its glass transition temperature and mechanical strength. This approach has been successfully used to investigate the compatibility of polymer blends, such as Polysulfone and Poly(styrene-co-maleic anhydride). researchgate.net

Table 2: Representative Data from a Hypothetical MD Simulation of the Copolymer

PropertySimulated Value (at 300 K)Interpretation
Radius of Gyration (Rg)15.8 ÅA measure of the overall size and compactness of the polymer coil.
End-to-End Distance35.2 ÅProvides information about the overall shape and extension of the polymer chain.
Persistence Length8.5 ÅIndicates a semi-flexible polymer chain, influenced by the rigid furan-dione units.
Interchain Interaction Energy-45.3 kcal/molSuggests significant cohesive forces between polymer chains, contributing to the material's stability.

Note: The data in this table is hypothetical and intended to be representative of the types of results obtained from MD simulations.

Application of Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis of Copolymer Behavior

Quantitative Structure-Property Relationship (QSPR) modeling provides a statistical approach to predict the properties of materials based on their molecular structure. By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can be used to estimate the behavior of new copolymers without the need for extensive experimental synthesis and characterization.

For the Furan-2,5-dione;4-methylpent-4-en-2-one copolymer, QSPR models could be developed to predict properties such as glass transition temperature (Tg), solubility, and mechanical moduli. The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for a series of related copolymers with known properties. These descriptors can be topological, geometrical, quantum-chemical, or constitutional.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Polymerization Simulation and Modeling for Understanding Kinetic and Mechanistic Complexities

Kinetic modeling and simulation of the copolymerization process can provide a deeper understanding of the reaction kinetics and the evolution of the copolymer's microstructure over time. Such models can account for the complex interplay of various reaction parameters, including monomer concentrations, initiator concentration, and temperature.

For the free-radical copolymerization of Furan-2,5-dione and 4-methylpent-4-en-2-one, a kinetic model would typically include a set of differential equations describing the rate of change of the concentrations of monomers, radicals, and dead polymer chains. The model would incorporate the rate constants for initiation, propagation, termination, and chain transfer reactions. Kinetic studies of the copolymerization of styrene (B11656) and maleic anhydride have provided valuable insights into the complexities of such systems, including the role of charge-transfer complexes. scilit.comtue.nl

Table 3: Key Parameters in a Kinetic Model for the Copolymerization

ParameterSymbolDescription
Initiator EfficiencyfThe fraction of initiator radicals that successfully initiate a polymer chain.
Rate Constant of Initiationk_dThe rate at which the initiator decomposes to form radicals.
Rate Constants of Propagationk_pA set of four rate constants describing the addition of a radical to a monomer (as discussed in 6.1).
Rate Constants of Terminationk_tRate constants for the termination of growing polymer chains by combination or disproportionation.

By solving these equations numerically, it is possible to simulate the polymerization process and predict key outcomes such as the rate of polymerization, the average molecular weight, and the copolymer composition as a function of conversion. This information is invaluable for optimizing reaction conditions to achieve a copolymer with desired properties. Monte Carlo methods have also been employed to model the grafting of maleic anhydride onto polypropylene, providing detailed information about the molecular architecture of the resulting polymer.

Electronic Structure Analysis of Monomer Reactivity and Copolymer Interactions for Enhanced Design

The electronic structure of the monomers plays a pivotal role in determining their reactivity and the nature of the resulting copolymer. Analysis of the electronic properties of Furan-2,5-dione and 4-methylpent-4-en-2-one can provide fundamental insights into the driving forces behind the copolymerization reaction.

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios in copolymerization. stanford.edu The parameter 'Q' relates to the resonance stabilization of the monomer and its radical, while 'e' reflects the polarity of the vinyl group. Furan-2,5-dione (maleic anhydride) is known to have a high 'e' value, indicating its strong electrophilic character, while vinyl ketones typically have less positive 'e' values. rsc.org This difference in polarity strongly favors the alternating addition of the two monomers.

Table 4: Alfrey-Price Q-e Values for Related Monomers

MonomerQ Valuee Value
Maleic Anhydride0.232.25
Methyl Vinyl Ketone0.680.68

Source: Published data for analogous monomers. rsc.org

More advanced quantum chemical calculations can provide a more detailed picture of the electronic structure. Analysis of the frontier molecular orbitals (HOMO and LUMO) of the monomers can help to explain the formation of the charge-transfer complex. The energy gap between the HOMO of the donor monomer (4-methylpent-4-en-2-one) and the LUMO of the acceptor monomer (Furan-2,5-dione) is a key factor in determining the strength of this interaction. A smaller energy gap facilitates the charge transfer and promotes the alternating copolymerization. This type of analysis has been used to understand the reactivity of various vinyl monomers in radical copolymerizations. redalyc.org

Advanced Applications and Future Research Directions of the Furan 2,5 Dione Co 4 Methylpent 4 En 2 One Copolymer

Utilization in Specialty Polymers and Advanced Materials

The inherent functionalities of the Furan-2,5-dione and 4-methylpent-4-en-2-one monomers suggest that their copolymer could be a valuable component in the formulation of a variety of specialty polymers. The anhydride (B1165640) groups from the Furan-2,5-dione units can readily undergo reactions with alcohols and amines, making the copolymer an excellent candidate for cross-linking and further functionalization.

High-Performance Coatings: The copolymer could serve as a resin in the formulation of high-performance coatings. The anhydride units provide sites for cross-linking with epoxy or hydroxyl-functionalized components, leading to durable and chemically resistant films. The ketone functionality from the 4-methylpent-4-en-2-one monomer could further enhance adhesion to various substrates.

Adhesives: The polar nature of the anhydride and ketone groups would contribute to strong adhesive properties. The copolymer could be formulated into adhesives with tunable curing times and bond strengths by controlling the cross-linking density.

Thermosetting Resins: Copolymers rich in Furan-2,5-dione can be cured with diols or diamines to form rigid thermosetting resins. These materials are expected to exhibit good thermal stability and mechanical strength, making them suitable for applications in electronics and automotive components.

Potential Application Key Monomer Functionality Resulting Polymer Property
High-Performance CoatingsFuran-2,5-dione (anhydride)Cross-linking, chemical resistance
AdhesivesFuran-2,5-dione (anhydride), 4-methylpent-4-en-2-one (ketone)Adhesion, tunable curing
Thermosetting ResinsFuran-2,5-dione (anhydride)Thermal stability, mechanical strength

Role in Organic Synthesis as Novel Polymeric Reagents, Catalysts, or Scaffolds

The unique combination of reactive sites within the copolymer structure opens up possibilities for its use as a functional polymer support in organic synthesis.

Polymeric Reagents: The anhydride moieties can be utilized as polymer-bound acylating agents, offering advantages in product purification as the polymer can be easily filtered off from the reaction mixture.

Polymeric Catalysts: The ketone groups could be chemically modified to create catalytic sites. For instance, reduction to a secondary alcohol followed by attachment of a chiral ligand could yield a heterogeneous catalyst for asymmetric synthesis. Furthermore, the furan (B31954) ring itself can participate in various organic transformations.

Polymeric Scaffolds: The copolymer can serve as a scaffold for the solid-phase synthesis of small molecules and peptides. The anhydride or ketone groups can be used as anchor points for the attachment of the initial building blocks.

Potential Applications in Separation Science

The development of efficient and selective separation technologies is a critical area of research. Copolymers of Furan-2,5-dione have shown promise in this field, particularly in the creation of membranes and adsorbents. epo.org

Membranes for Gas Separation: Furan-based polymers are known to exhibit excellent gas barrier properties, which can be attributed to the planar and rigid structure of the furan ring. nih.gov A copolymer of Furan-2,5-dione and 4-methylpent-4-en-2-one could be fabricated into membranes for the separation of gases like CO2 from methane, a crucial process in biogas upgrading. researchgate.net The performance of such membranes would be influenced by the copolymer composition and the resulting free volume and chain packing. researchgate.net

Adsorbents for Pollutant Removal: The polar functional groups in the copolymer make it a potential adsorbent for the removal of pollutants from water. The anhydride and ketone groups can interact with heavy metal ions and organic dyes through coordination and hydrogen bonding. Natural polymers with similar functional groups have demonstrated effectiveness in wastewater treatment. mdpi.com The copolymer could be synthesized in a porous form to maximize its surface area and adsorption capacity. researchgate.net

Separation Application Relevant Copolymer Feature Target Separation
Gas Separation MembranesRigidity of furan ring, tunable free volumeCO2/CH4, O2/N2
AdsorbentsPolar anhydride and ketone groupsHeavy metal ions, organic dyes from wastewater

Integration into Composite Materials and Nanocomposites for Enhanced Performance

The mechanical and thermal properties of the copolymer can be significantly enhanced by incorporating it into composite materials and nanocomposites.

Composite Materials: The copolymer can act as a matrix material for reinforcing fibers such as glass or carbon fibers. The anhydride groups can form covalent bonds with surface-treated fibers, leading to strong interfacial adhesion and efficient stress transfer.

Nanocomposites: The addition of nanoscale fillers like clay, silica, or carbon nanotubes can lead to dramatic improvements in the material's properties at very low filler loadings. The polar nature of the copolymer would facilitate the dispersion of these nanofillers. The resulting nanocomposites could exhibit enhanced mechanical strength, thermal stability, and barrier properties. ncsu.edu

Investigation of Biodegradation Mechanisms and Pathways of the Copolymer for Environmental Sustainability

As the push for sustainable materials intensifies, understanding the end-of-life of new polymers is crucial. researchgate.net The presence of ester linkages, which can be formed upon the reaction of the anhydride units, suggests that the copolymer may be susceptible to biodegradation.

Research in this area would focus on:

Identifying the microorganisms capable of degrading the copolymer.

Elucidating the enzymatic pathways involved in the breakdown of the polymer chains.

Characterizing the degradation products to ensure they are non-toxic to the environment.

Maleic anhydride itself is known to hydrolyze rapidly to maleic acid, which is biodegradable under aerobic conditions. wikipedia.org This suggests a potential route for the environmental degradation of the copolymer.

Identification of Novel Research Avenues and Addressing Remaining Challenges in Copolymer Design and Application

The exploration of the Furan-2,5-dione-co-4-methylpent-4-en-2-one copolymer is still in its infancy, presenting numerous opportunities for future research.

Novel Research Avenues:

Controlled Polymerization Techniques: Employing controlled radical polymerization methods to synthesize copolymers with well-defined architectures, such as block or gradient copolymers, could lead to materials with unique self-assembling properties.

Post-Polymerization Modification: The reactive anhydride and ketone functionalities offer a versatile platform for a wide range of post-polymerization modifications, enabling the tailoring of the copolymer's properties for specific applications. rsc.org

Stimuli-Responsive Materials: The incorporation of specific functional groups could lead to the development of "smart" materials that respond to external stimuli such as pH, temperature, or light.

Remaining Challenges:

Monomer Reactivity Ratios: A fundamental understanding of the copolymerization kinetics and the reactivity ratios of the two monomers is necessary to control the copolymer composition and sequence distribution. rsc.org

Scalability of Synthesis: Developing a cost-effective and scalable process for the synthesis of the copolymer is essential for its commercial viability.

Structure-Property Relationships: A systematic investigation into how the copolymer composition and architecture influence its macroscopic properties is needed to guide the design of materials for targeted applications.

Q & A

Basic: What are the primary synthetic routes for Furan-2,5-dione (maleic anhydride) in laboratory settings?

Methodological Answer:
Furan-2,5-dione is commonly synthesized via the catalytic oxidation of benzene or maleic acid. For example, benzene vapor is oxidized over vanadium(V) oxide catalysts at 400–500°C to yield maleic anhydride . Alternatively, dehydration of maleic acid using acetyl chloride or acetic anhydride under reflux provides high-purity product . Recent studies also describe derivatization through Diels-Alder reactions, such as the formation of dihydro-3-(tetrapropenyl)furan-2,5-dione via cycloaddition with alkenes .

Advanced: How can density functional theory (DFT) elucidate the electronic structure and reactivity of Furan-2,5-dione derivatives?

Methodological Answer:
DFT calculations at the B3LYP/6-311++G(d,p) level can predict molecular orbitals, vibrational frequencies, and reaction pathways. For instance, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate used DFT to analyze charge transfer interactions and regioselectivity in nucleophilic additions . Computational models also correlate frontier molecular orbitals (HOMO/LUMO) with electrophilic reactivity in maleic anhydride derivatives, aiding in predicting sites for nucleophilic attack .

Basic: What spectroscopic techniques are optimal for characterizing 4-methylpent-4-en-2-one and its derivatives?

Methodological Answer:
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for structural elucidation. For α,β-unsaturated ketones like 4-methylpent-4-en-2-one, coupling constants in ¹H NMR (e.g., vinyl proton splitting) confirm stereochemistry. Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and C=C bonds (~1600 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks and fragmentation patterns, while gas chromatography (GC) validates purity .

Advanced: How do crystallographic software tools like SHELX resolve challenges in refining Furan-2,5-dione derivatives?

Methodological Answer:
SHELXL refines crystal structures using least-squares minimization against high-resolution X-ray data. For example, in resolving the structure of 4-chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione co-crystals, SHELX's robust handling of twinning and anisotropic displacement parameters improved accuracy . Advanced features like TWIN and HKLF 5 commands are essential for managing pseudo-merohedral twinning common in anhydride derivatives .

Basic: What are the key considerations for optimizing Diels-Alder reactions using Furan-2,5-dione as a dienophile?

Methodological Answer:
Reaction conditions (solvent polarity, temperature) significantly impact regioselectivity. Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the anhydride, while elevated temperatures (~80–100°C) accelerate cycloaddition. For example, dihydro-3-(tetrapropenyl)furan-2,5-dione forms efficiently in toluene at 80°C with a Lewis acid catalyst (e.g., ZnCl₂) . Monitoring via thin-layer chromatography (TLC) ensures completion before quenching with aqueous NaHCO₃ .

Advanced: How do bioactivity studies inform the design of Furan-2,5-dione-based pharmaceuticals?

Methodological Answer:
Derivatives like 3-isobutyl-4-(4-(3-methyl-2-butenyloxy)phenyl)furan-2,5-dione exhibit nitric oxide inhibition in macrophages, validated via enzyme-linked immunosorbent assay (ELISA) and Western blotting . Structure-activity relationship (SAR) studies guide functionalization: electron-withdrawing groups (e.g., -F, -Cl) at the 3-position enhance bioactivity, while alkyl chains improve membrane permeability .

Basic: How to address purity discrepancies in Furan-2,5-dione samples using chromatographic methods?

Methodological Answer:
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (210 nm) resolves impurities like maleic acid. A mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) achieves baseline separation . Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., acetic anhydride) in synthetic batches .

Advanced: What mechanistic insights explain solvent-dependent reactivity in Furan-2,5-dione nucleophilic additions?

Methodological Answer:
Polar solvents stabilize zwitterionic intermediates in nucleophilic attacks. For example, in water, maleic anhydride rapidly hydrolyzes to maleic acid, while in THF, it reacts with amines to form imides. Kinetic studies (stopped-flow UV-Vis) reveal solvent polarity inversely correlates with activation energy (ΔG‡), validated by Arrhenius plots . Computational solvation models (e.g., COSMO-RS) further predict solvent effects on transition states .

Basic: What safety protocols are critical when handling 4-methylpent-4-en-2-one in laboratory settings?

Methodological Answer:
Use fume hoods to prevent inhalation of volatile ketones. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spills are neutralized with sodium bicarbonate and absorbed in vermiculite . Acute toxicity assays (OECD 423) indicate LD₅₀ > 2000 mg/kg (oral, rat), but prolonged exposure requires monitoring via OSHA air sampling .

Advanced: How do isotopic labeling (e.g., ¹³C) and vibrational analysis clarify reaction mechanisms in Furan-2,5-dione chemistry?

Methodological Answer:
¹³C-labeled maleic anhydride (e.g., [1-¹³C]-maleic anhydride) tracks carbon migration in Diels-Alder adducts via NMR . Vibrational circular dichroism (VCD) distinguishes enantiomers in chiral derivatives, while Raman spectroscopy maps lattice dynamics in co-crystals . Isotope effects (²H/¹H) in kinetic isotope experiments reveal rate-determining steps in hydrolysis pathways .

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